27-Hydroxyoctacosanoic acid

Lipid A biochemistry Bacterial LPS characterization Fatty acid compositional analysis

27-Hydroxyoctacosanoic acid (27OHC28:0) is an ultra-long-chain (ω-1)-hydroxy fatty acid (C28H56O3; MW 440.74 g/mol) bearing a secondary hydroxyl group at the penultimate carbon of a fully saturated 28-carbon backbone. It belongs to the very-long-chain fatty acid (VLCFA) class (≥C22) and is specifically classified as an (ω-1)-hydroxy fatty acid, distinguishing it from terminal ω-hydroxy (e.g., 28-hydroxyoctacosanoic acid) and α-hydroxy (e.g., 2-hydroxyoctacosanoic acid) positional isomers that share the identical molecular formula.

Molecular Formula C28H56O3
Molecular Weight 440.7 g/mol
CAS No. 121822-56-8
Cat. No. B045279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-Hydroxyoctacosanoic acid
CAS121822-56-8
Synonyms27-HOCA
27-hydroxyoctacosanoic acid
Molecular FormulaC28H56O3
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O
InChIInChI=1S/C28H56O3/c1-27(29)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h27,29H,2-26H2,1H3,(H,30,31)
InChIKeyGVOCNLPJMKEXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

27-Hydroxyoctacosanoic Acid (CAS 121822-56-8): Core Identity and Procurement-Relevant Classification


27-Hydroxyoctacosanoic acid (27OHC28:0) is an ultra-long-chain (ω-1)-hydroxy fatty acid (C28H56O3; MW 440.74 g/mol) bearing a secondary hydroxyl group at the penultimate carbon of a fully saturated 28-carbon backbone [1]. It belongs to the very-long-chain fatty acid (VLCFA) class (≥C22) and is specifically classified as an (ω-1)-hydroxy fatty acid, distinguishing it from terminal ω-hydroxy (e.g., 28-hydroxyoctacosanoic acid) and α-hydroxy (e.g., 2-hydroxyoctacosanoic acid) positional isomers that share the identical molecular formula [2]. Originally isolated and structurally characterized from the lipopolysaccharide (LPS) of Rhizobium trifolii ANU 843, it constitutes approximately 50% of the total fatty acid content of the lipid A domain in this organism [3]. The compound is catalogued under MeSH ID C059845 and ChEBI identifier, and is commercially available from specialty chemical suppliers, typically at ≥95% purity for research use [1].

Why 27-Hydroxyoctacosanoic Acid Cannot Be Replaced by Other C28 Hydroxy Fatty Acid Isomers in Research and Procurement


Positional isomerism at the hydroxyl group on the C28 fatty acid backbone dictates fundamentally different biological recognition, biosynthetic incorporation, and structure-activity relationships. The (ω-1) hydroxyl at position 27 enables a unique oxyacyloxy structural motif in rhizobial lipid A—where the 27-hydroxyl serves as the attachment point for additional 3-hydroxy fatty acyl chains via esterification—a structural architecture that cannot be replicated by the terminal ω-hydroxy isomer (28-hydroxyoctacosanoic acid) or the α-hydroxy isomer (2-hydroxyoctacosanoic acid) [1]. Furthermore, genetic knockout studies demonstrate that deletion of the dedicated acyl carrier protein AcpXL, which specifically transfers the C28 (ω-1)-hydroxylated chain to lipid A in Sinorhizobium meliloti, abolishes C28 acylation and results in measurable phenotypic deficits in desiccation tolerance, biofilm formation, competitive nodulation, and membrane integrity that are not rescued by other endogenous fatty acids [2][3]. In pharmacological contexts, lipid A analogs bearing 27-hydroxyoctacosanoic acid exhibit TNF-α antagonistic activity profiles distinct from those bearing non-hydroxylated octacosanoic acid or shorter-chain fatty acids, underscoring that the precise hydroxylation pattern—not merely the chain length—governs biological function [4].

Quantitative Differentiation Evidence for 27-Hydroxyoctacosanoic Acid vs. Closest Analogs


Lipid A Incorporation Abundance: 27-Hydroxyoctacosanoic Acid Constitutes ~50% of Total Fatty Acids in Rhizobium trifolii LPS vs. Trace Levels of Other Hydroxy VLCFAs

In the lipopolysaccharide of Rhizobium trifolii ANU 843, 27-hydroxyoctacosanoic acid accounts for approximately 50% of the total fatty acid content of lipid A, as quantified by gas-liquid chromatography and mass spectrometry after mild alkaline degradation and borohydride reduction [1]. By contrast, other hydroxylated very long-chain fatty acids (e.g., 3-hydroxystearic acid, 3-hydroxymyristic acid) are present at substantially lower abundance in the same lipid A preparation, as identified in the same study and corroborated by Bhat et al. (1991) across multiple Rhizobiaceae members [2]. This quantitative predominance is not observed for the positional isomer 28-hydroxyoctacosanoic acid, which is not reported as a lipid A component in these species.

Lipid A biochemistry Bacterial LPS characterization Fatty acid compositional analysis

Phenotypic Fitness Deficit Upon Deletion of 27-Hydroxyoctacosanoic Acid: Desiccation Survival and Osmotic Stress Sensitivity in R. leguminosarum

A transposon mutant of Rhizobium leguminosarum bv. viciae 3841 lacking expression of fabF1 and fabF2 genes—and consequently devoid of 27-hydroxyoctacosanoic acid (VLCFA) modification in lipid A—exhibited markedly increased sensitivity to desiccation stress compared to the wild-type strain, as determined by filtration-based desiccation survival assays [1]. The same mutant was also sensitive to hyperosmotic stress (growth inhibition at 69.5 mM NaCl, the maximum tolerable level for wild-type) and displayed completely abolished motility with loss of flagella [1]. In a separate study, the acpXL mutant of Sinorhizobium meliloti, which also lacks the C28 (ω-1)-hydroxylated fatty acid, showed sensitivity to the membrane-perturbing detergent deoxycholate and delayed nodulation of Medicago sativa, with a reduced competitive ability compared to the parental strain [2]. These phenotypes were not rescued by the presence of other endogenous fatty acids (e.g., palmitic acid) that may partially substitute in the lipid A structure.

Microbial stress physiology Lipid A genetics Rhizobium mutant phenotyping

Structure-Activity Relationship in TNF-α Antagonism: 27-Hydroxyoctacosanoic Acid vs. Octacosanoic Acid vs. Tetradecanoic Acid in Rhizobium sin-1 Lipid A

Zhang et al. (2007) synthesized three Rhizobium sin-1 lipid A derivatives differing only at the C-2' acyl substituent: Compound 1 bearing natural 27-hydroxyoctacosanoic acid (27OHC28:0), Compound 2 with non-hydroxylated octacosanoic acid (C28:0), and Compound 3 with a short-chain tetradecanoic acid (C14:0) [1]. Cellular activation studies using a human monocytic cell line demonstrated that the presence of the full C28 chain (whether hydroxylated or not) was critical for optimal antagonism of TNF-α production induced by Escherichia coli LPS, whereas Compound 3 (C14:0) showed substantially reduced antagonistic potency [1]. Notably, the hydroxyl group of 27-hydroxyoctacosanoic acid did not account for the inhibitory activity per se—Compound 2 (octacosanoic acid) retained antagonistic properties—indicating that chain length, rather than hydroxylation, is the dominant determinant for this specific pharmacological endpoint [1]. However, the presence of the 27-hydroxyl group provides a unique synthetic handle for further derivatization (e.g., oxyacyloxy linkages to 3-hydroxy fatty acids) that is absent in octacosanoic acid.

Lipid A immunopharmacology TNF-α antagonism Septic shock therapeutics

Phylogenetic Restriction of (ω-1)-Hydroxy C28 Fatty Acid Occurrence: A Taxonomic Selectivity Marker Absent in Enteric Bacteria

The 27-hydroxyoctacosanoic acid (27OHC28:0) moiety is a conserved and distinctive feature of lipid A across virtually all members of the family Rhizobiaceae (including Rhizobium, Sinorhizobium, Agrobacterium, and closely related genera), as established by systematic GC-MS profiling of LPS from multiple species [1]. This moiety is also found among facultative intracellular pathogens of the order Rhizobiales that cause chronic infections, including Brucella abortus, Bartonella henselae, and Legionella pneumophila [2]. By stark contrast, enteric Gram-negative bacteria such as Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa lack any (ω-1)-hydroxylated VLCFA in their lipid A; their longest acyl chains are typically 3-hydroxymyristic acid (C14) or 3-hydroxystearic acid (C18) [2]. The notable exception is Azorhizobium caulinodans, which is the only known rhizobial species whose lipid A lacks this modification, confirming the otherwise near-universal occurrence in the Rhizobiaceae [3].

Bacterial taxonomy Lipid A chemotyping Rhizobiaceae diagnostics

Unique Oxyacyloxy Structural Motif: The 27-Hydroxyl as an Acylation Anchor for 3-Hydroxy Fatty Acids—A Feature Absent in 28-Hydroxy and 2-Hydroxy Isomers

1H NMR spectroscopic analysis of intact lipid A from Rhizobium trifolii ANU 843, including homonuclear decoupling studies and phenylisocyanate acylation experiments, confirmed that the 27-hydroxyl group of 27-hydroxyoctacosanoic acid is esterified by other 3-hydroxy fatty acids (primarily 3-hydroxymyristic acid and 3-hydroxystearic acid) in the native LPS, forming a characteristic oxyacyloxy structural motif [1]. This secondary acylation at the (ω-1) position creates a branched acyl architecture at the distal glucosamine (C-2' position) of lipid A that is structurally distinct from the linear terminal ω-hydroxy acylation pattern observed in epidermal ω-O-acylceramides, which utilize 28-hydroxyoctacosanoic acid (or longer ω-hydroxy VLCFAs) esterified at the terminal hydroxyl by linoleic acid [2]. The 2-hydroxy isomer (2-hydroxyoctacosanoic acid) would place the hydroxyl at the α-carbon adjacent to the carboxyl group, sterically and electronically incompatible with the β-hydroxyacyloxy linkage topology required at the lipid A C-2' position.

Lipid A structural biology Oxyacyloxy linkage NMR structural elucidation

Dedicated Biosynthetic Machinery: AcpXL Acyl Carrier Protein Specificity for C28 (ω-1)-Hydroxy Fatty Acid vs. Shorter Chain Substrates

The acyl carrier protein AcpXL, encoded by the acpXL gene in the VLCFA biosynthetic cluster of Rhizobiaceae, serves as a dedicated donor of the C28 (ω-1)-hydroxylated fatty acid for acylation of lipid A precursors [1]. Biochemical characterization demonstrated that AcpXL specifically transfers 27-hydroxyoctacosanoic acid to the lipid A disaccharide backbone; when the acpXL gene is disrupted, the mutant lipid A either lacks C28 acylation entirely or incorporates a shorter acyl chain (e.g., palmitic acid, C16:0) as a non-cognate substitute, resulting in altered membrane properties, modified cationic peptide sensitivity, and diminished cyclic β-glucan levels [2]. Importantly, a double acpXL/lpxXL mutant completely abolishes any VLCFA attachment, whereas the lpxXL single mutant neither adds VLCFA nor a shorter acyl chain, confirming the substrate specificity of the dedicated acyltransferase LpxXL for the C28 (ω-1)-hydroxy chain [2]. In contrast, shorter-chain (ω-1)-hydroxy fatty acids such as 13-hydroxytetradecanoic acid are not substrates for AcpXL/LpxXL and are processed by distinct acyltransferase systems.

Acyl carrier protein specificity Lipid A biosynthesis Enzymatic acylation

High-Impact Research and Industrial Application Scenarios for 27-Hydroxyoctacosanoic Acid


Reconstitution and Structural Biology of Native Rhizobial Lipid A for Plant-Microbe Symbiosis Studies

Researchers investigating the molecular basis of rhizobium-legume symbiosis require authentic 27-hydroxyoctacosanoic acid to chemically synthesize or enzymatically reconstitute lipid A species that faithfully recapitulate the native C28 (ω-1)-hydroxy acylation pattern. As demonstrated by the phenotypic characterization of acpXL and fabF1/F2 mutants, lipid A lacking this specific VLCFA modification leads to delayed nodulation, defective bacteroid development, reduced nitrogenase activity, and impaired competitive fitness—phenotypes that cannot be studied using octacosanoic acid or shorter-chain fatty acid substitutes . Procurement of the correct positional isomer is therefore essential for in vitro reconstitution experiments, X-ray crystallography or cryo-EM structural studies of lipid A-processing enzymes (e.g., LpxXL acyltransferase), and for generating chemically defined LPS preparations for plant infection assays.

Development of Lipid A-Based TNF-α Antagonists for Gram-Negative Sepsis Drug Discovery

Pharmaceutical research programs targeting Toll-like receptor 4 (TLR4)-mediated septic shock can utilize 27-hydroxyoctacosanoic acid as a key building block for synthesizing Rhizobium sin-1 lipid A analogs with demonstrated TNF-α antagonistic activity in human monocytic cells . The structure-activity relationship data from Zhang et al. (2007) confirm that the C28 chain length is critical for antagonistic potency, while the 27-hydroxyl group provides a synthetic attachment point for further derivatization (e.g., introduction of 3-hydroxy fatty acyl chains to mimic the native oxyacyloxy motif), enabling iterative medicinal chemistry optimization that is not possible with the non-hydroxylated octacosanoic acid analog . This compound thus serves as both a pharmacologically active scaffold and a versatile synthetic intermediate for lead optimization campaigns.

Chemotaxonomic Identification and Quality Control of Rhizobiaceae-Derived Bioproducts

In industrial microbiology settings where Rhizobiaceae are employed as biofertilizers, biostimulants, or production hosts (e.g., Agrobacterium-mediated plant transformation), 27-hydroxyoctacosanoic acid serves as a definitive analytical standard for lipid A chemotyping by GC-MS or LC-MS. Its presence in a lipid A hydrolysate at approximately 50% relative abundance is a diagnostic signature of Rhizobiaceae-derived LPS . Quality control laboratories can use the authentic standard to calibrate retention times, verify mass spectral fragmentation patterns, and quantify acylation completeness in production batches, distinguishing Rhizobiaceae-based products from those derived from enteric bacteria that entirely lack this VLCFA modification .

Microbial Ecology and Rhizosphere Fitness Studies: Desiccation and Osmotic Stress Challenge Models

Environmental microbiologists studying the survival mechanisms of soil bacteria can employ 27-hydroxyoctacosanoic acid as a chemical probe or standard in lipidomics workflows designed to correlate membrane lipid composition with stress tolerance phenotypes. The established link between the presence of this VLCFA in lipid A and resistance to desiccation, osmotic stress, and detergent challenge—as demonstrated by the hypersensitivity of VLCFA-deficient mutants —makes this compound a critical analytical reference for lipid A compositional profiling in environmental isolates. Comparative studies across rhizosphere bacterial communities can use the 27-hydroxyoctacosanoic acid standard to determine whether VLCFA-modified lipid A correlates with soil survival fitness, biofilm-forming capacity, or host colonization efficiency in field settings.

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